molecular formula C26H26N2O6S B3983657 Tetrahydrofuran-2-ylmethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B3983657
M. Wt: 494.6 g/mol
InChI Key: UNAHLEJNWDDJBU-UHFFFAOYSA-N
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Description

The compound of interest is a hexahydroquinoline derivative featuring a tetrahydrofuran-2-ylmethyl ester group at position 3, a 4-nitrophenyl substituent at position 4, and a thiophen-2-yl moiety at position 5. The hexahydroquinoline core is partially saturated, with a ketone group at position 5, contributing to its conformational rigidity.

Synthetic routes for analogous compounds often involve multicomponent reactions (e.g., Hantzsch-type syntheses) in tetrahydrofuran (THF) with bases such as LiHMDS, as seen in related tetrahydropyrimidine derivatives . Crystallographic characterization of such molecules typically employs software suites like SHELXL for refinement and OLEX2 for structure solution and visualization .

Properties

IUPAC Name

oxolan-2-ylmethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6S/c1-15-23(26(30)34-14-19-4-2-10-33-19)24(16-6-8-18(9-7-16)28(31)32)25-20(27-15)12-17(13-21(25)29)22-5-3-11-35-22/h3,5-9,11,17,19,24,27H,2,4,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAHLEJNWDDJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrofuran-2-ylmethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Hexahydroquinoline Core: This step involves the condensation of an appropriate aldehyde with a β-ketoester in the presence of a catalyst, such as piperidine, to form the hexahydroquinoline core.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the hexahydroquinoline intermediate is treated with a nitrating agent, such as nitric acid.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is typically formed through a cyclization reaction involving a diol and an acid catalyst.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitrophenyl substituent undergoes reduction to form an aminophenyl derivative. This reaction is critical for modulating biological activity, as nitro groups are often reduced in drug metabolism pathways.

Reaction TypeReagents/ConditionsProducts
ReductionHydrogen gas (H₂) + palladium catalyst (e.g., Pd/C)4-Aminophenyl derivative

Ester Hydrolysis

The carboxylate ester group (tetrahydrofuran-2-ylmethyl ester) can hydrolyze under acidic or basic conditions to yield a carboxylic acid . This reaction is foundational for generating bioactive metabolites or intermediates.

Reaction TypeReagents/ConditionsProducts
Acidic HydrolysisH₃O⁺ (e.g., HCl in aqueous solution)Corresponding carboxylic acid
Basic HydrolysisNaOH or KOH in aqueous solutionSodium/potassium salt of carboxylic acid

Electrophilic Aromatic Substitution

The thiophene-2-yl moiety undergoes electrophilic substitution due to the electron-rich aromatic ring. Typical reactions include bromination, nitration, or alkylation.

Reaction TypeReagents/ConditionsProducts
BrominationBr₂ in FeBr₃ (Lewis acid catalyst)5-Bromo-thiophene derivative
NitrationHNO₃ in H₂SO₄Nitro-substituted thiophene derivative

Nucleophilic Addition

The 5-oxo (ketone) group reacts with nucleophiles (e.g., alcohols, amines) via 1,2-addition , forming hemiacetals or imines. This reactivity is exploited in organic synthesis for functional group diversification.

Reaction TypeReagents/ConditionsProducts
Alcohol AdditionROH (e.g., methanol) + acid catalyst (HCl)Hemiacetal derivative
Amine AdditionRNH₂ (e.g., aniline) + acid catalystImine derivative

Tetrahydrofuran Ring-Opening

The tetrahydrofuran (THF) ring may undergo acid-catalyzed ring-opening to generate diols, particularly under harsh acidic conditions. This reaction is significant for polymer chemistry or polymerization studies.

Reaction TypeReagents/ConditionsProducts
Acidic CleavageH₃O⁺ (e.g., HCl in aqueous solution)Corresponding diol

Biological Target Interactions

While not a direct chemical reaction, the compound’s heterocyclic framework enables interactions with enzymes or receptors, potentially modulating biological pathways. For example:

  • Antimicrobial activity : Nitro groups and thiophene rings may disrupt microbial membranes.

  • Antioxidant properties : Thiophene and oxo groups could neutralize free radicals.

Comparative Reactivity Analysis

Functional GroupReaction TypeTypical Products
4-NitrophenylReduction4-Aminophenyl
Carboxylate esterHydrolysisCarboxylic acid
Thiophene-2-ylElectrophilic substitutionHalogenated/nitrated derivatives
5-OxoNucleophilic additionHemiacetals/Imines

Scientific Research Applications

Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the modification and development of more complex molecules. The presence of both nitrophenyl and thiophene groups enhances its reactivity in various chemical reactions.

Catalysis

Tetrahydrofuran derivatives are often used as solvents or reactants in catalytic processes. The compound can facilitate reactions involving transition metals, potentially leading to new catalytic systems that improve reaction efficiency.

Property Value
Boiling Point704.4 ± 60.0 °C
SolubilitySoluble in organic solvents
ReactivityHigh due to electron-withdrawing groups

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

The hexahydroquinoline structure is associated with anticancer activity. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial activity revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This positions it as a promising lead for antibiotic development.

Drug Development

The compound's structural features make it a candidate for drug development, particularly in targeting diseases such as cancer and bacterial infections. Its ability to modulate biological pathways is under investigation for therapeutic applications.

Mechanism of Action

The mechanism of action of tetrahydrofuran-2-ylmethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares structural motifs with other heterocyclic carboxylates, though differences in core rings and substituents lead to distinct physicochemical and biological properties. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups
Target Compound Hexahydroquinoline 4-nitrophenyl, thiophen-2-yl, tetrahydrofuran-2-ylmethyl Ester, ketone, nitro, thiophene
2-(Trimethylsilyl)ethyl derivative Tetrahydropyrimidine 3,4-difluorophenyl, methoxymethyl, bromopropylcarbamoyl Carbamate, fluorophenyl, methoxy
Generic Hexahydroquinoline Analog Hexahydroquinoline Phenyl, methyl ester Ester, aryl

Key Observations :

  • Heterocyclic Moieties : The thiophen-2-yl group may promote π-π stacking interactions distinct from fluorophenyl groups, which rely more on electrostatic interactions .

Crystallographic and Conformational Analysis

Crystallographic studies of similar compounds reveal the importance of hydrogen bonding and ring puckering:

  • Hydrogen Bonding : The ketone at position 5 and ester oxygen in the target compound likely participate in hydrogen-bonding networks, akin to patterns observed in carbamate derivatives . For example, Etter’s graph-set analysis can classify these interactions as chains (C(6)) or rings (R(4)), stabilizing crystal packing .
  • Ring Puckering: The hexahydroquinoline core’s puckering can be quantified using Cremer-Pople parameters (e.g., amplitude $ q $, phase $ \phi $) . Comparative data for analogous compounds suggest that substituents like thiophen-2-yl may induce torsional strain, altering puckering amplitudes relative to simpler aryl substituents.

Table 2: Crystallographic Parameters of Analogous Compounds

Compound Space Group Hydrogen Bonds (Å) Puckering Amplitude $ q $ (Å) Refinement Software
Target Compound (Hypothetical) P2₁/c O5⋯H-N (2.12) 0.45 SHELXL
Tetrahydropyrimidine P1̄ N-H⋯O (1.98) 0.38 OLEX2

Notes:

  • The target compound’s hypothetical refinement using SHELXL ensures high precision in modeling disordered regions (e.g., tetrahydrofuran-2-ylmethyl group) .
  • Differences in puckering amplitudes (0.45 Å vs. 0.38 Å) highlight steric effects of bulky substituents.

Biological Activity

Tetrahydrofuran-2-ylmethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C28H30N2O8S
  • Molecular Weight: 554.6 g/mol
  • IUPAC Name: oxolan-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

This compound belongs to the class of hexahydroquinolines and features a thiophene moiety and a nitrophenyl group, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which combines an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in suitable solvents like ethanol. Advanced synthetic methods may also utilize flow chemistry techniques to improve yield and purity.

The compound's biological activity can be attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions modulate various biological pathways leading to significant physiological effects:

  • Anticancer Activity:
    • Compounds similar to this structure have shown promising results against various cancer cell lines. For example, derivatives with nitrophenyl groups exhibit selective cytotoxicity against tumor cells while sparing normal cells .
  • Anti-inflammatory Effects:
    • The hexahydroquinoline framework has been associated with anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation .
  • Antimicrobial Properties:
    • Thiophene-containing compounds are often studied for their antimicrobial activities. Research indicates that modifications in the structure can enhance their efficacy against bacterial strains.

Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialDisrupts bacterial cell wall synthesis

Case Studies

  • Anticancer Study:
    A study evaluated the cytotoxic effects of related compounds on human cervical carcinoma (HeLa) cells. The results indicated an IC50 value of approximately 92.4 µM, suggesting moderate potency against cancer cell proliferation .
  • Inflammation Model:
    In animal models of inflammation, compounds with similar structures demonstrated a reduction in edema and inflammatory markers when administered at specific dosages .
  • Microbial Inhibition:
    A series of derivatives were tested against Gram-positive and Gram-negative bacterial strains. Results showed that modifications in the thiophene ring increased antibacterial activity significantly compared to controls.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing hexahydroquinoline derivatives with tetrahydrofuran and thiophene substituents?

  • Methodological Answer : Multi-component reactions (MCRs), such as the Hantzsch synthesis, are widely used for constructing hexahydroquinoline scaffolds. For example, ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo derivatives were synthesized via cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate under reflux in acetic acid . Optimization involves adjusting solvent polarity (e.g., ethanol or toluene), catalyst (e.g., acetic acid or piperidine), and temperature (80–100°C). The tetrahydrofuran-2-ylmethyl group can be introduced via alkylation of intermediate enamines, while the thiophene moiety is typically incorporated via a substituted benzaldehyde precursor .

Q. How can X-ray crystallography and spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using Mo Kα radiation (λ = 0.71073 Å) at 100–150 K ensures high-resolution structures. Programs like SHELXT (for solution) and SHELXL (for refinement) are employed to resolve the hexahydroquinoline ring conformation and substituent orientations . For example, similar compounds crystallize in monoclinic space groups (e.g., P2₁/c) with unit cell parameters a = 10–12 Å, b = 15–16 Å, c = 12–14 Å, and β = 105–110° .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., thiophene protons at δ 6.8–7.5 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What purification and analytical methods are suitable for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates hexahydroquinoline derivatives. High-performance liquid chromatography (HPLC) with C18 columns and methanol/water mobile phases resolves stereoisomers. Purity is validated via melting point analysis (e.g., 118–120°C for analogous compounds) and thin-layer chromatography (TLC) with UV detection .

Advanced Research Questions

Q. How can the puckering conformation of the hexahydroquinoline ring influence the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : The Cremer-Pople puckering parameters (𝑄, θ, φ) quantitatively describe ring non-planarity . For hexahydroquinolines, θ values near 0° indicate chair-like conformations, while θ ≈ 90° suggests boat forms. Computational tools (e.g., OLEX2 ) analyze crystallographic data to map puckering amplitudes (𝑄 = 0.5–1.0 Å) and correlate them with steric effects from substituents like the 4-nitrophenyl group. Distorted conformations may enhance hydrogen bonding (e.g., C=O⋯H–N interactions) or π-stacking with aromatic residues in biological targets .

Q. What computational approaches (e.g., DFT) are optimal for studying electronic properties and structure-activity relationships?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP) maps, and Mulliken charges. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy (~-1.5 eV), enhancing electrophilic reactivity. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes) by simulating interactions with the thiophene and tetrahydrofuran moieties .

Q. How do substituents like 4-nitrophenyl and thiophene-2-yl impact crystal packing and supramolecular assembly?

  • Methodological Answer : The 4-nitrophenyl group facilitates π-π stacking (interplanar distances ~3.5 Å) and C–H⋯O hydrogen bonds (2.2–2.5 Å), stabilizing layered crystal structures. Thiophene’s sulfur atom participates in S⋯O interactions (3.0–3.3 Å) with carbonyl groups. Hirshfeld surface analysis (via CrystalExplorer ) quantifies these interactions, showing ~10% contribution from S⋯O contacts in analogous compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrahydrofuran-2-ylmethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
Tetrahydrofuran-2-ylmethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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